molecular formula C18H19NO2 B13677319 6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline

6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline

Cat. No.: B13677319
M. Wt: 281.3 g/mol
InChI Key: OYHYEXNHBCQEDY-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyloxy group at the 6th position, a methoxy group at the 7th position, and a methyl group at the 3rd position on the dihydroisoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core. The benzyloxy and methoxy groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyloxyindole
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol

Uniqueness

6-(Benzyloxy)-7-methoxy-3-methyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

7-methoxy-3-methyl-6-phenylmethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C18H19NO2/c1-13-8-15-9-18(17(20-2)10-16(15)11-19-13)21-12-14-6-4-3-5-7-14/h3-7,9-11,13H,8,12H2,1-2H3

InChI Key

OYHYEXNHBCQEDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=C(C=C2C=N1)OC)OCC3=CC=CC=C3

Origin of Product

United States

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